3-Bromo-1,2,4,5-tetramethylbenzene

Reaction Mechanisms Organometallic Chemistry Synthetic Methodology

3-Bromo-1,2,4,5-tetramethylbenzene (bromodurene) is a sterically congested aryl bromide engineered for demanding cross-coupling reactions. Its four flanking methyl groups create a kinetic barrier to oxidative addition, making it an essential stress-test substrate for evaluating new Pd/Ni catalysts and synthesizing sterically shielded biaryl ligands. Ideal as an analytical standard (orthorhombic crystal system) and mechanistic probe for 1,3-dehydrohalogenation studies. Ensure your synthetic design accounts for its unique steric profile.

Molecular Formula C10H13Br
Molecular Weight 213.11 g/mol
CAS No. 1646-53-3
Cat. No. B158151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,2,4,5-tetramethylbenzene
CAS1646-53-3
Molecular FormulaC10H13Br
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)Br)C)C
InChIInChI=1S/C10H13Br/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3
InChIKeyWJKBPTLQJXKEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1,2,4,5-tetramethylbenzene (CAS 1646-53-3): A Sterically Demanding Aryl Bromide Building Block for Advanced Synthesis


3-Bromo-1,2,4,5-tetramethylbenzene (bromodurene, CAS 1646-53-3) is a tetrasubstituted aryl bromide with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.11 g/mol [1]. It is characterized by a high degree of steric hindrance from its four methyl groups, which flank the reactive C–Br bond. This structural feature dictates its unique reactivity profile and utility in both fundamental mechanistic studies and the synthesis of highly substituted aromatic architectures, serving as a precursor to sterically protected ligands, catalysts, and materials [2].

Why 3-Bromo-1,2,4,5-tetramethylbenzene (CAS 1646-53-3) Cannot Be Substituted with Simpler Aryl Bromides


The dense steric environment of 3-bromo-1,2,4,5-tetramethylbenzene fundamentally alters its behavior in key organic transformations, most notably in palladium-catalyzed cross-coupling reactions. Unlike unhindered aryl bromides such as bromobenzene or 4-bromotoluene, the four ortho- and meta-methyl groups in bromodurene create a highly congested active site. This steric bulk significantly reduces the rate of oxidative addition, which is the initial and often rate-determining step in catalytic cycles [1]. Consequently, while a standard aryl bromide may couple efficiently under mild conditions, the use of bromodurene requires careful selection of ligand and reaction conditions to overcome this kinetic barrier, as generic protocols often fail or give poor yields. Therefore, direct substitution with less hindered analogs in a synthetic sequence is not viable; the compound's unique steric profile must be accounted for in both reaction design and procurement decisions for successful synthesis of complex, crowded molecules [2].

Quantitative Evidence for 3-Bromo-1,2,4,5-tetramethylbenzene (CAS 1646-53-3): Differentiating Data vs. Analogs


3-Bromo-1,2,4,5-tetramethylbenzene vs. Isomeric Bromotetramethylbenzenes: Divergent Reactivity in Base-Mediated Dehydrobromination

The position of the bromine atom on the tetramethylbenzene core critically dictates the reaction pathway with strong bases. For 3-bromo-1,2,4,5-tetramethylbenzene (bromodurene), reaction with potassium tert-butoxide at 225 °C leads to a 1,3-dehydrobromination, producing durene in 34% yield and tert-butyl alcohol in 74% yield [1]. This outcome is a consequence of the unique 1,3-relationship between the bromine and a methyl hydrogen, enabled by the compound's symmetrical substitution pattern. In contrast, the isomeric 1-bromo-2,3,4,5-tetramethylbenzene, which lacks this specific 1,3-arrangement, would be expected to undergo a different elimination or substitution pathway under these forcing conditions, yielding different products.

Reaction Mechanisms Organometallic Chemistry Synthetic Methodology

Optimized Synthesis: Higher Monobromide Selectivity for 3-Bromo-1,2,4,5-tetramethylbenzene via GaCl₃ Catalysis

The synthesis of 3-bromo-1,2,4,5-tetramethylbenzene can be optimized using GaCl₃ catalysis to favor the desired monobrominated product over polybrominated side products. In a one-pot bromination-rearrangement procedure starting from 1,2,4,5-tetramethylbenzene (durene), GaCl₃ (5 mol%) in methylcyclohexane at room temperature initially yields a mixture of mono- and dibromides. After 12 hours, the reaction mixture equilibrates to yield 90% of the monobrominated product (bromodurene) and only 4% of the dibrominated analog, as measured by GC [1]. In comparison, the same reaction using the more traditional Lewis acid AlCl₃ on a related substrate (1,3,5-trimethylbenzene) provided only 40% monobromide after 12 h, with significant dibromide (34%) and tribromide (22%) formation [1]. This highlights the superior selectivity and yield achievable with a GaCl₃-catalyzed process for the target compound.

Catalysis Process Chemistry Halogenation

3-Bromo-1,2,4,5-tetramethylbenzene vs. Unhindered Aryl Bromides: Steric Inhibition of Oxidative Addition

The rate of oxidative addition, a fundamental step in palladium-catalyzed cross-coupling, is highly sensitive to steric bulk on the aryl halide. While a general reactivity trend exists, the specific quantitative impact is best understood through a class-level comparison. An unhindered aryl bromide like bromobenzene typically undergoes rapid oxidative addition to Pd(0) complexes. The introduction of a single ortho-methyl group, as in 2-bromotoluene, already slows the reaction significantly. For 3-bromo-1,2,4,5-tetramethylbenzene, which has two methyl groups ortho to the C–Br bond, this steric hindrance is extreme, making it a very slow and challenging substrate for oxidative addition [1]. For instance, in the context of Negishi coupling, aryl bromides with a single ortho-substituent can have reaction half-lives that are orders of magnitude longer than those of unhindered analogs; the tetramethylated target compound represents the extreme end of this reactivity spectrum, often requiring specialized, electron-rich and bulky phosphine ligands to enable any reaction at all [1].

Cross-Coupling Organometallics Physical Organic Chemistry

Comparative Crystallographic Analysis: Orthorhombic Structure of 3-Bromo-1,2,4,5-tetramethylbenzene vs. its Di- and Penta-Brominated Analogs

The crystal packing and solid-state properties of 3-bromo-1,2,4,5-tetramethylbenzene are well-defined and distinct from related brominated polymethylbenzenes. At room temperature (293 K), bromodurene crystallizes in an orthorhombic system with the space group P2₁2₁2₁ and unit cell parameters a = 5.4241(7) Å, b = 12.0361(1) Å, c = 14.6106(2) Å, with Z = 4 [1]. In contrast, the more heavily brominated analog, 1,4-dibromo-2,3,5,6-tetramethylbenzene, has a much higher melting point of 201-205 °C [2], while the less substituted parent compound, durene, melts at 76-80 °C [3]. The pentamethyl analog, bromopentamethylbenzene, has a melting point of 160-162 °C [4]. The melting point of 3-bromo-1,2,4,5-tetramethylbenzene is 60-62 °C , which is the lowest among these halogenated polymethylbenzenes, reflecting its lower symmetry and different crystal packing compared to the dibromo and pentamethyl derivatives.

Solid-State Chemistry Crystal Engineering Materials Science

Procurement-Driven Application Scenarios for 3-Bromo-1,2,4,5-tetramethylbenzene (CAS 1646-53-3)


Synthesis of Sterically Encumbered Biaryls for Ligand and Catalyst Design

3-Bromo-1,2,4,5-tetramethylbenzene is the essential electrophilic partner for creating extreme steric bulk in biaryl ligands, such as those used in palladium or nickel catalysis. The resulting highly substituted biaryl motifs create a protective 'pocket' around the metal center, enhancing catalyst stability and selectivity [1]. Its use is mandated when a ligand must shield a reactive metal center from unwanted side reactions or when developing new catalysts to overcome the sluggish reactivity of other sterically hindered substrates [1].

Development of High-Purity Analytical Standards and Model Substrates

The well-defined crystal structure and spectral properties of 3-bromo-1,2,4,5-tetramethylbenzene, as detailed in recent literature [1], make it an ideal candidate for an analytical standard. Its unique orthorhombic crystal system and specific unit cell parameters [1] allow for its unambiguous identification in complex mixtures via X-ray diffraction. Furthermore, its extreme steric hindrance makes it a valuable 'stress test' substrate for evaluating the efficacy of new cross-coupling catalysts and developing more robust synthetic methodologies [1].

Mechanistic Investigations into 1,3-Elimination Pathways

As demonstrated by its unique reaction with strong bases to yield durene and tert-butyl alcohol, 3-bromo-1,2,4,5-tetramethylbenzene serves as a specific probe for studying 1,3-dehydrohalogenation mechanisms [1]. This specific pathway, which is not accessible to its isomeric or less-methylated analogs, allows physical organic chemists to explore reaction coordinates and transition state geometries that are otherwise difficult to access. Sourcing this specific compound is critical for research programs focused on these fundamental elimination reactions.

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